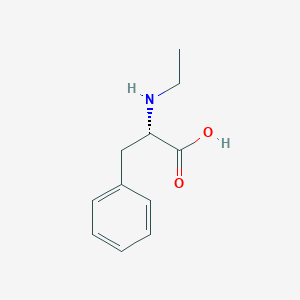

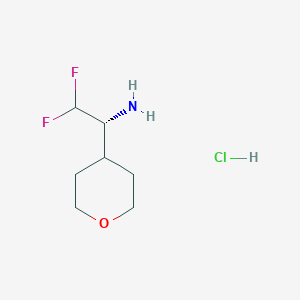

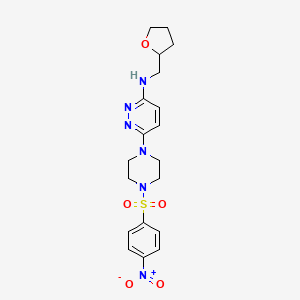

(1R)-2,2-Difluoro-1-(oxan-4-yl)ethanamine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex fluorinated compounds often involves strategic incorporation of fluorine atoms into organic frameworks, leveraging specific reactivity patterns. For instance, the efficient synthesis of 1-(naphthalen-1-yl)ethanamine, a structurally related compound, highlights the importance of enantioselective synthesis in obtaining optically pure intermediates, crucial for the synthesis of compounds with specific stereochemistry (Mathad et al., 2011). The resolution of racemic mixtures to obtain the desired enantiomer with high enantiomeric excess demonstrates the meticulous control required in synthesizing structurally and stereochemically complex fluorinated compounds.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is significantly influenced by the electron-withdrawing effects of fluorine, which can impact the compound's overall geometry and electronic distribution. Studies on polymorphism in pharmaceutical compounds, such as the work by Vogt et al. (2013), reveal how slight modifications in molecular structure can result in different polymorphic forms, each with distinct physical and chemical properties (Vogt et al., 2013). This highlights the significance of understanding the molecular structure for predicting the behavior of fluorinated compounds in various environments.

Chemical Reactions and Properties

Fluorinated compounds are known for their unique reactivity, which is significantly influenced by the strong electronegativity of fluorine. Research on the synthesis and reaction of difluorinated carbonyl compounds by Peng and Shreeve (2005) underscores the reactivity of fluorinated intermediates under various conditions, leading to a broad range of potential chemical transformations (Peng & Shreeve, 2005). These reactions are crucial for the development of novel fluorinated compounds with desired chemical properties.

Physical Properties Analysis

The physical properties of fluorinated compounds, such as solubility, melting point, and boiling point, are often distinct from their non-fluorinated counterparts. The introduction of fluorine atoms can lead to increased stability and resistance to degradation, making these compounds particularly valuable in pharmaceuticals and materials science. The study of polymorphism, as discussed by Vogt et al. (2013), also points to the importance of understanding the solid-state properties of these compounds, which can influence their behavior in practical applications.

Chemical Properties Analysis

The chemical properties of fluorinated compounds, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are markedly influenced by the presence of fluorine atoms. The study on the electrochemical fluorination of esters derived from oxolane-2-yl-carboxylic acid by Takashi et al. (2005) illustrates how fluorination can alter the chemical properties of organic molecules, enabling the synthesis of highly fluorinated products with unique chemical behaviors (Takashi et al., 2005).

科学的研究の応用

Synthesis and Chemical Properties

Efficient Synthesis for Cinacalcet : An efficient synthesis and practical resolution of (1R)-2,2-Difluoro-1-(oxan-4-yl)ethanamine;hydrochloride was described as a key intermediate in the synthesis of Cinacalcet hydrochloride. This process was optimized for industrial scale production, with a focus on achieving high enantiomeric excess and maximizing yield through racemization of undesired isomers (Mathad et al., 2011).

Antimicrobial and Antifungal Activity : A study on substituted 6-fluorobenzo[d]thiazole amides, synthesized from (1R)-2,2-Difluoro-1-(oxan-4-yl)ethanamine, revealed significant antibacterial and antifungal activities. These compounds were shown to be comparable or slightly better in effectiveness than some medicinal standards like chloramphenicol, cefoperazone, and amphotericin B (Pejchal et al., 2015).

Pharmaceutical and Biocidal Applications

Biocidal Properties : 2-(Decylthio)ethanamine hydrochloride, a compound related to (1R)-2,2-Difluoro-1-(oxan-4-yl)ethanamine;hydrochloride, demonstrated broad-spectrum activity against bacteria, fungi, and algae. It was also noted for its biofilm and corrosion inhibition properties in various water systems (Walter & Cooke, 1997).

Inhibition of Acetylcholinesterase : Novel phenyl ureas synthesized from (1R)-2,2-Difluoro-1-(oxan-4-yl)ethanamine displayed excellent inhibition activity against acetylcholinesterase and butyrylcholinesterase, indicating potential for development into therapeutic agents (Pejchal et al., 2011).

Industrial and Environmental Applications

- Electrochemical Fluorination : Studies on the electrochemical fluorination of esters derived from related compounds indicate the potential for industrial applications in synthesizing fluorinated organic compounds, which are important in various chemical industries (Takashi et al., 2005).

特性

IUPAC Name |

(1R)-2,2-difluoro-1-(oxan-4-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2NO.ClH/c8-7(9)6(10)5-1-3-11-4-2-5;/h5-7H,1-4,10H2;1H/t6-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSHNIZLDJNJIAN-FYZOBXCZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCC1[C@H](C(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((3,5-Dimethylpiperidin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2485181.png)

![[5-(4-Chlorophenyl)sulfonyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3-(trifluoromethyl)benzoate](/img/structure/B2485185.png)

![3-[(4-chlorophenyl)sulfonyl-methylamino]-N,2,4,6-tetramethylbenzenesulfonamide](/img/structure/B2485193.png)

![6-Cyclopropyl-5-fluoro-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine](/img/structure/B2485202.png)

![5-bromo-2-chloro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2485203.png)